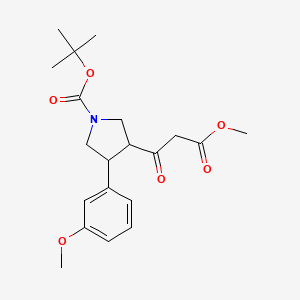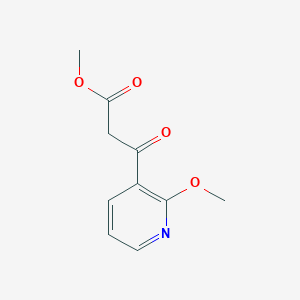
2-Chloro-4-iodo-1H-indole-3-carbaldehyde
描述
2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by the presence of chlorine and iodine atoms on the indole ring. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance
作用机制
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, leading to downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known to have various biologically vital properties and can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Such factors can significantly impact the effectiveness of indole derivatives .
生化分析
Biochemical Properties
2-Chloro-4-iodo-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases and other covalent modifications. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage . Additionally, it can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and metabolic flux . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, forming covalent adducts that can alter their function . This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its biological activity can change over time, with prolonged exposure leading to increased cellular stress and potential cytotoxicity . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and hematological abnormalities . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing significant toxicity . These findings underscore the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, which plays a role in cellular redox balance and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biological effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the mitochondria and nucleus, where it can interact with mitochondrial enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of this compound is essential for its role in modulating cellular processes and gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde typically involves the halogenation of indole derivatives. One common method is the direct halogenation of 1H-indole-3-carbaldehyde using chlorine and iodine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch processes are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining the desired product with minimal impurities.
化学反应分析
Types of Reactions: 2-Chloro-4-iodo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various indole derivatives, such as 2-chloro-4-iodo-1H-indole-3-carboxylic acid (from oxidation), 2-chloro-4-iodo-1H-indole-3-ol (from reduction), and 2-chloro-4-iodo-1H-indole-3-amine (from substitution).
科学研究应用
2-Chloro-4-iodo-1H-indole-3-carbaldehyde has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Indole derivatives are known for their biological activity, and this compound is no exception. It has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its use in the chemical industry includes the development of new materials and catalysts, as well as its incorporation into pharmaceuticals and agrochemicals.
相似化合物的比较
4-Iodo-1H-indole-3-carbaldehyde
2-Chloro-1H-indole-3-carbaldehyde
2-Chloro-4-iodo-1H-indole-3-carboxylic acid
Uniqueness: 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and iodine atoms on the indole ring, which provides it with distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
2-chloro-4-iodo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-9-5(4-13)8-6(11)2-1-3-7(8)12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRVYKQFLZVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267724 | |
| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203898-06-9 | |
| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodo-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



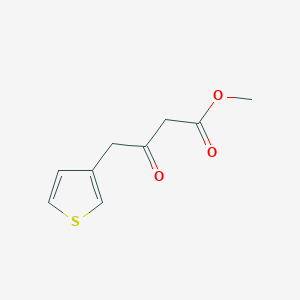
![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)

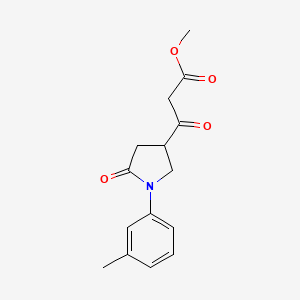
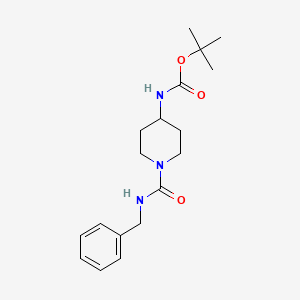
![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1391708.png)


